Cas no 2411275-93-7 (N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide)
N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide
- N-[2-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide
- Z3816901428
- N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide
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- Inchi: 1S/C14H18N2O2/c1-4-13(17)15-10-12(14(18)16(2)3)11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3,(H,15,17)
- InChI Key: JCVUXWLRWXYUTM-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)CNC(C=C)=O)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 307
- XLogP3: 1.3
- Topological Polar Surface Area: 49.4
N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574336-0.05g |
N-[2-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide |
2411275-93-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide
Comprehensive Overview of N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide (CAS No. 2411275-93-7)
N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide (CAS No. 2411275-93-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to by its IUPAC name, features a dimethylcarbamoyl group attached to a phenylethyl backbone, which is further linked to a prop-2-enamide moiety. Its molecular architecture makes it a promising candidate for applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide has surged, driven by its potential role in addressing neurodegenerative diseases and inflammatory conditions. Researchers are particularly interested in its mechanism of action, which involves interactions with key biological pathways. The compound's CAS No. 2411275-93-7 is frequently searched in academic databases and patent filings, reflecting its growing importance in medicinal chemistry.
One of the most compelling aspects of N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide is its synthetic versatility. The compound can be modified to enhance its bioavailability or selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This adaptability aligns with current trends in precision medicine, where tailored molecular designs are critical for addressing complex health challenges.
The pharmacokinetic profile of N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide is another area of active investigation. Preliminary studies suggest favorable absorption and distribution characteristics, which are essential for its potential use in oral therapeutics. Additionally, its metabolic stability is being evaluated to ensure compatibility with long-term treatment regimens, a topic of high relevance in drug development circles.
From an industrial perspective, the synthesis of N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide (CAS No. 2411275-93-7) requires advanced organic synthesis techniques, including amide coupling and carbamoylation. These processes are often optimized for scalability and cost-efficiency, addressing the needs of large-scale pharmaceutical production. The compound's purity and yield are critical parameters, as they directly impact its suitability for clinical applications.
Environmental and safety considerations are also paramount when working with N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide. While the compound is not classified as hazardous, adherence to good laboratory practices (GLP) ensures minimal risk during handling and disposal. This aligns with broader industry shifts toward sustainable chemistry and green synthesis methods.
In summary, N-2-(dimethylcarbamoyl)-2-phenylethylprop-2-enamide (CAS No. 2411275-93-7) represents a fascinating intersection of chemical innovation and therapeutic potential. Its multifaceted applications, from drug design to biochemical research, underscore its value in modern science. As interest in personalized medicine and targeted therapies continues to grow, this compound is poised to play a pivotal role in shaping the future of healthcare.
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